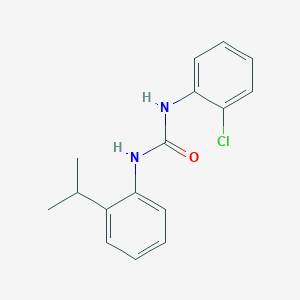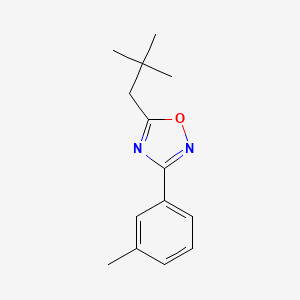![molecular formula C16H14ClNO3S B5317960 4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid, also known as CP-456,773, is a small molecule inhibitor of the protein-protein interaction between the N-terminal domain of the androgen receptor and the transcriptional coactivator steroid receptor coactivator-1 (SRC-1). This molecule has been of great interest to researchers due to its potential as a therapeutic agent in the treatment of prostate cancer.
Mechanism of Action
4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid binds to the N-terminal domain of the androgen receptor, preventing the interaction between the receptor and SRC-1. This interaction is necessary for the androgen receptor to activate its target genes, and inhibition of this interaction results in reduced prostate cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to reduce prostate cancer cell proliferation in vitro and in vivo. In addition, this compound has been shown to inhibit the growth of androgen-independent prostate cancer cells, which are resistant to current therapies.
Advantages and Limitations for Lab Experiments
One advantage of 4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid is its specificity for the androgen receptor/SRC-1 interaction, which reduces the potential for off-target effects. However, this compound has limitations in terms of its bioavailability and pharmacokinetics, which may limit its efficacy in vivo.
Future Directions
Future research on 4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, this compound could be tested in combination with other therapies for prostate cancer, such as androgen deprivation therapy or chemotherapy. Finally, this compound could be tested in other types of cancer where the androgen receptor is implicated, such as breast cancer.
Synthesis Methods
The synthesis of 4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid involves multiple steps, starting with the reaction of 4-chlorothiophenol with 2-bromo-4-nitroaniline to form 2-(4-chlorophenylthio)aniline. This intermediate is then reacted with ethyl 4-oxobutanoate in the presence of a base to form the final product, this compound.
Scientific Research Applications
4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential as a therapeutic agent in the treatment of prostate cancer. The androgen receptor is a key regulator of prostate cancer growth, and inhibition of the protein-protein interaction between the androgen receptor and SRC-1 has been shown to reduce prostate cancer cell proliferation in vitro and in vivo.
properties
IUPAC Name |
4-[2-(4-chlorophenyl)sulfanylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-5-7-12(8-6-11)22-14-4-2-1-3-13(14)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWMJWGSUPREGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)
![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)

![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)
![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)